N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine
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Overview
Description
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is an organic compound that belongs to the class of amines It is characterized by a cycloheptane ring substituted with an aminomethyl group and two N,N-dimethyl groups
Scientific Research Applications
N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s structurally similar to gabapentin , which primarily targets the α2δ subunit of voltage-gated calcium channels . This interaction inhibits the release of excitatory neurotransmitters, reducing neuronal excitability .
Mode of Action
Gabapentin, a structurally similar compound, acts by decreasing the activity of a subset of calcium channels . This action reduces the influx of calcium ions, thereby inhibiting the release of excitatory neurotransmitters and reducing neuronal excitability .
Biochemical Pathways
Gabapentin, a structurally similar compound, is known to affect the calcium ion influx pathway . By inhibiting certain calcium channels, it reduces the release of excitatory neurotransmitters, thereby affecting the neuronal signaling pathway .
Pharmacokinetics
Gabapentin, a structurally similar compound, has a bioavailability of 27-60%, inversely proportional to dose . It is excreted by the kidneys .
Result of Action
Gabapentin, a structurally similar compound, is known to reduce neuronal excitability by inhibiting the release of excitatory neurotransmitters . This action can lead to the alleviation of symptoms in conditions such as epilepsy and neuropathic pain .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the absorption, distribution, metabolism, and excretion of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes the reaction of cycloheptanone with formaldehyde and dimethylamine under acidic conditions to form the intermediate, which is then reduced to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine derivatives.
Comparison with Similar Compounds
1-(aminomethyl)cyclohexane: A structurally similar compound with a cyclohexane ring instead of a cycloheptane ring.
N,N-dimethylcycloheptanamine: Lacks the aminomethyl group but retains the cycloheptane ring and N,N-dimethyl groups.
Uniqueness: N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcycloheptan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)10(9-11)7-5-3-4-6-8-10/h3-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQTTHRHVLYSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429367 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495078-29-0 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcycloheptan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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